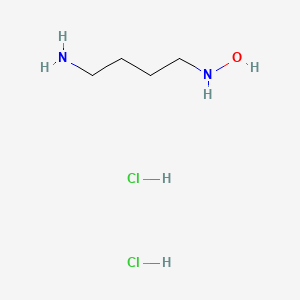
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound with a molecular formula of C14H7Cl2N3O3S and a molecular weight of 368.19468 g/mol . This compound is characterized by the presence of chlorine, nitro, and thioxo groups attached to a quinazolinone core, making it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of 6,8-dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with 4-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Analyse Chemischer Reaktionen
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can be compared with other similar compounds such as:
6,8-Dichloro-3,3-dimethyl-7-nitro-3H-2,1,4-benzoxadiazine 4-oxide: This compound shares similar structural features but differs in the presence of a benzoxadiazine ring instead of a quinazolinone core.
6,8-Dichloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: This compound lacks the nitrophenyl group, making it less complex and potentially less biologically active.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-(4-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3S/c15-7-5-10-12(11(16)6-7)17-14(23)18(13(10)20)8-1-3-9(4-2-8)19(21)22/h1-6H,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRHLWDIMGBJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)


![N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3,5-dimethoxybenzamide](/img/structure/B2691629.png)
![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)
![3-chloro-5-fluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B2691639.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2691642.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
